Regioisomeric Carboxymethyl Substitution Pattern: 2-Position vs. 1-Position Functional Site Availability
The target compound (183591-72-2) places the carboxymethyl substituent at the piperazine 2-position, generating a stereocenter and preserving an unsubstituted secondary amine at N1 . In contrast, the 1-position regioisomer 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid (CAS 156478-71-6) attaches the carboxymethyl group directly to the Boc-protected N4 nitrogen, producing a tertiary amine that cannot undergo further N-alkylation or acylation without prior Boc removal . This substitution pattern difference confers fundamentally distinct synthetic utility: the 2-position isomer offers two sequentially addressable nucleophilic sites (N1 amine and carboxylic acid), whereas the 1-position isomer provides only the carboxylic acid for initial coupling.
| Evidence Dimension | Number of addressable nucleophilic functional sites prior to Boc deprotection |
|---|---|
| Target Compound Data | 2 sites (N1 secondary amine + carboxylic acid) |
| Comparator Or Baseline | 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid (CAS 156478-71-6): 1 site (carboxylic acid only) |
| Quantified Difference | 100% increase in pre-deprotection functionalization handles |
| Conditions | Structural analysis based on SMILES: Target CC(C)(C)OC(=O)N1CCNC(CC(O)=O)C1 vs. Comparator CC(C)(C)OC(=O)N1CCN(CC(O)=O)CC1 |
Why This Matters
The additional N1 functional handle enables sequential orthogonal coupling strategies essential for constructing branched pharmacophores and PROTAC linkers without premature Boc cleavage.
